molecular formula C14H17N5O2 B2420383 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 2034393-68-3

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Cat. No. B2420383
CAS RN: 2034393-68-3
M. Wt: 287.323
InChI Key: SKXMDPUGWKUKBH-UHFFFAOYSA-N
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Description

The compound contains a triazole ring, a piperidine ring, and an isoxazole ring. Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse biological activities . Piperidine is a heterocyclic organic compound and it’s often used as a building block in the synthesis of organic compounds . Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Triazoles, for example, are known to participate in a variety of reactions, including nucleophilic substitutions and cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its components. For example, compounds containing triazole rings often have good thermal and chemical stability .

Mechanism of Action

The mechanism of action of TPL-007 is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of inflammation, and the inhibition of this pathway by TPL-007 leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
TPL-007 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, TPL-007 has been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

TPL-007 has several advantages for lab experiments, including its ability to selectively inhibit the NF-κB signaling pathway, making it a useful tool for studying the role of this pathway in various diseases. Additionally, TPL-007 has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, TPL-007 has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on TPL-007. One potential area of research is the development of TPL-007 derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of TPL-007 and its potential therapeutic applications in various diseases. Finally, TPL-007 could be studied in combination with other anti-inflammatory or anti-cancer agents to determine whether it has synergistic effects.
In conclusion, TPL-007 is a promising compound with potential therapeutic applications in various diseases. Its selective inhibition of the NF-κB signaling pathway and low toxicity make it a useful tool for studying inflammation and cancer. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

TPL-007 can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of 1-(4-chlorophenyl)-4,4,4-trifluoro-1-butane-3-one, 2-(2-azidoethyl)-1H-imidazole, and 1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde. The final product is obtained through a reaction between (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone and 4-bromo-1-butanol.

Scientific Research Applications

TPL-007 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory diseases such as arthritis and Crohn's disease. Additionally, TPL-007 has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-14(12-9-13(21-17-12)10-1-2-10)18-7-3-11(4-8-18)19-15-5-6-16-19/h5-6,9-11H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXMDPUGWKUKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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